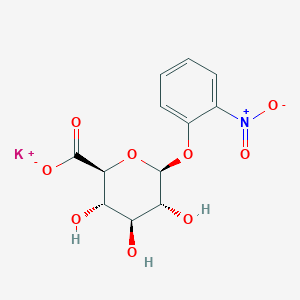
2-Nitrophenyl beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrophenyl beta-D-glucuronide is a chromogenic substrate commonly used in biochemical assays to detect the activity of beta-glucuronidase enzymes. This compound is particularly valuable in various fields of scientific research due to its ability to produce a measurable color change upon enzymatic hydrolysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl beta-D-glucuronide typically involves the glycosylation of 2-nitrophenol with a glucuronic acid derivative. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the beta-D-glucuronide linkage.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitrophenyl beta-D-glucuronide primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase enzymes. This hydrolysis results in the cleavage of the glucuronic acid moiety, releasing 2-nitrophenol, which can be detected colorimetrically.
Common Reagents and Conditions:
Reagents: Beta-glucuronidase enzymes, water, and buffer solutions.
Conditions: The hydrolysis reaction is typically carried out at physiological pH and temperature to mimic biological conditions.
Major Products: The major product of the hydrolysis reaction is 2-nitrophenol, which exhibits a yellow color that can be quantitatively measured using spectrophotometry.
Wissenschaftliche Forschungsanwendungen
2-Nitrophenyl beta-D-glucuronide is widely used in various scientific research applications, including:
Biochemistry: As a substrate for detecting beta-glucuronidase activity in enzyme assays.
Microbiology: To identify and quantify beta-glucuronidase-producing bacteria in environmental and clinical samples.
Pharmacology: In drug metabolism studies to investigate the role of beta-glucuronidase in the hydrolysis of glucuronide conjugates.
Toxicology: To assess the impact of environmental toxins on beta-glucuronidase activity in biological systems.
Wirkmechanismus
The mechanism of action of 2-Nitrophenyl beta-D-glucuronide involves its hydrolysis by beta-glucuronidase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 2-nitrophenol and glucuronic acid. This reaction is facilitated by the enzyme’s active site, which provides the necessary environment for the hydrolysis to occur efficiently.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl beta-D-glucuronide: Another chromogenic substrate used for detecting beta-glucuronidase activity, but with a different nitro group position.
2-Nitrophenyl beta-D-galactopyranoside: Used for detecting beta-galactosidase activity, similar in structure but with a galactose moiety instead of glucuronic acid.
Uniqueness: 2-Nitrophenyl beta-D-glucuronide is unique due to its specific application in detecting beta-glucuronidase activity. Its ability to produce a distinct color change upon hydrolysis makes it a valuable tool in various biochemical and clinical assays.
Eigenschaften
Molekularformel |
C12H12KNO9 |
|---|---|
Molekulargewicht |
353.32 g/mol |
IUPAC-Name |
potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C12H13NO9.K/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-4-2-1-3-5(6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1 |
InChI-Schlüssel |
PSTZQJRGUIDEPT-BLKPXHQLSA-M |
Isomerische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[K+] |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)




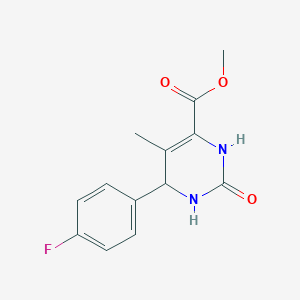

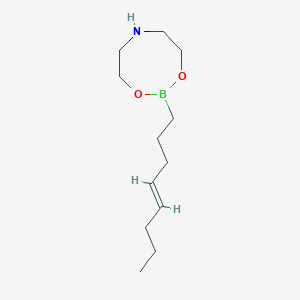
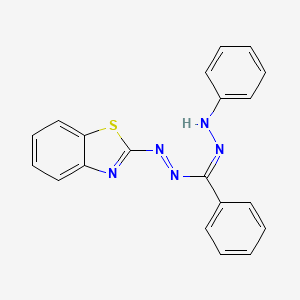
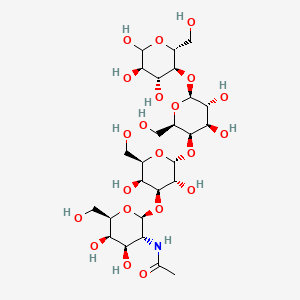

![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)

